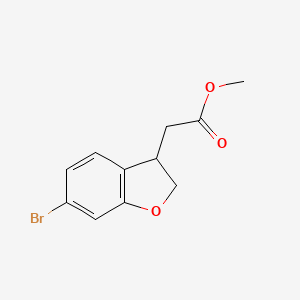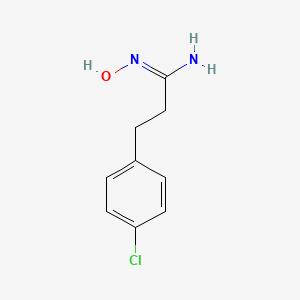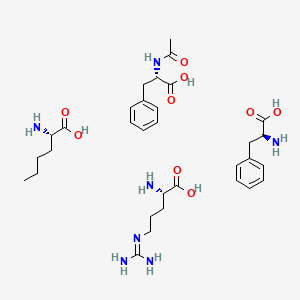
L-Phenylalaninamide,N-acetyl-L-phenylalanyl-L-norleucyl-L-arginyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Phenylalaninamide, N-acetyl-L-phenylalanyl-L-norleucyl-L-arginyl- is a complex peptide compound It is composed of several amino acids, including phenylalanine, norleucine, and arginine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalaninamide, N-acetyl-L-phenylalanyl-L-norleucyl-L-arginyl- typically involves the stepwise condensation of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using coupling agents such as TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) in the presence of a base like pyridine . The final step involves the deprotection of the amino and carboxyl groups to yield the desired peptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings, allowing for the efficient assembly of the peptide chain on a solid support .
化学反応の分析
Types of Reactions
L-Phenylalaninamide, N-acetyl-L-phenylalanyl-L-norleucyl-L-arginyl- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can target disulfide bonds within the peptide.
Substitution: Nucleophilic substitution reactions can occur at the peptide bonds or side chains.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds to yield free thiols.
科学的研究の応用
L-Phenylalaninamide, N-acetyl-L-phenylalanyl-L-norleucyl-L-arginyl- has several applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The compound is used in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: It has potential therapeutic applications, particularly in the development of peptide-based drugs.
作用機序
The mechanism of action of L-Phenylalaninamide, N-acetyl-L-phenylalanyl-L-norleucyl-L-arginyl- involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the structure of the peptide .
類似化合物との比較
Similar Compounds
N-Acetyl-L-phenylalanine: A simpler acetylated amino acid used in similar applications.
N-Acetyl-L-phenylalanyl-L-phenylalanyl-L-phenylalaninamide: A related peptide with a similar structure.
Uniqueness
L-Phenylalaninamide, N-acetyl-L-phenylalanyl-L-norleucyl-L-arginyl- is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and therapeutic applications.
特性
CAS番号 |
83903-28-0 |
|---|---|
分子式 |
C32H51N7O9 |
分子量 |
677.8 g/mol |
IUPAC名 |
(2S)-2-acetamido-3-phenylpropanoic acid;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S)-2-aminohexanoic acid;(2S)-2-amino-3-phenylpropanoic acid |
InChI |
InChI=1S/C11H13NO3.C9H11NO2.C6H14N4O2.C6H13NO2/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9;10-8(9(11)12)6-7-4-2-1-3-5-7;7-4(5(11)12)2-1-3-10-6(8)9;1-2-3-4-5(7)6(8)9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15);1-5,8H,6,10H2,(H,11,12);4H,1-3,7H2,(H,11,12)(H4,8,9,10);5H,2-4,7H2,1H3,(H,8,9)/t10-;8-;4-;5-/m0000/s1 |
InChIキー |
OJVRHVWVPJYLSA-ASQMTIINSA-N |
異性体SMILES |
CCCC[C@@H](C(=O)O)N.CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O.C1=CC=C(C=C1)C[C@@H](C(=O)O)N.C(C[C@@H](C(=O)O)N)CN=C(N)N |
正規SMILES |
CCCCC(C(=O)O)N.CC(=O)NC(CC1=CC=CC=C1)C(=O)O.C1=CC=C(C=C1)CC(C(=O)O)N.C(CC(C(=O)O)N)CN=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromopyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12333028.png)
![2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol](/img/structure/B12333030.png)
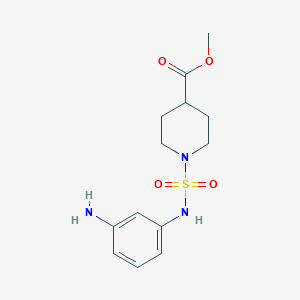
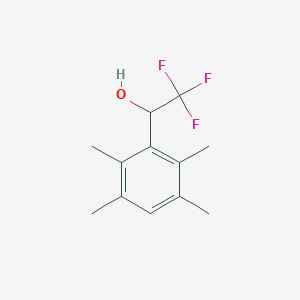

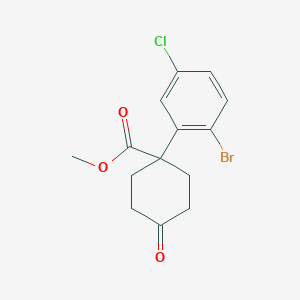
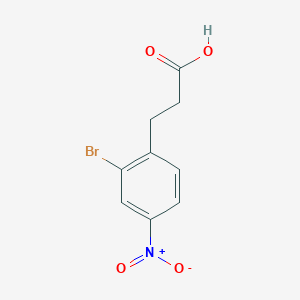
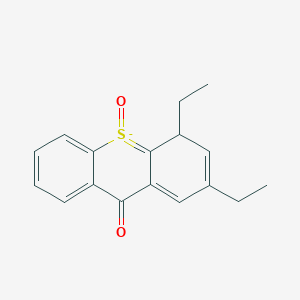


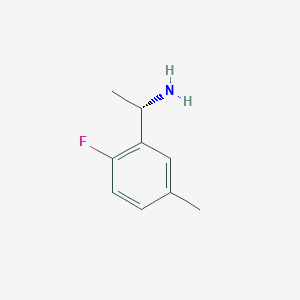
![6-[(1E,3E,5E)-6-(2-ethyl-3,4-dihydroxy-3,3a-dimethyl-2,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl)hexa-1,3,5-trienyl]-3,5-dimethylpyran-2-one](/img/structure/B12333090.png)
